molecular formula C12H13ClN4O4S B2506382 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034356-99-3

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2506382
CAS No.: 2034356-99-3
M. Wt: 344.77
InChI Key: FZGORUYFGLXUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H13ClN4O4S and its molecular weight is 344.77. The purity is usually 95%.
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Scientific Research Applications

Hydrolysis and Degradation Mechanisms Research on sulfonylurea herbicides, closely related to the specified compound, has unveiled their hydrolysis mechanisms in various pH environments, showcasing the degradation process through cleavage of the sulfonylurea bridge, O-demethylation, and triazine ring opening. This insight is pivotal for understanding their environmental fate and designing more efficient and safer agricultural chemicals (Braschi et al., 1997).

Carbonic Anhydrase Inhibition for Cancer Therapy Another line of research focuses on benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. These compounds have demonstrated significant inhibitory effects, showing potential as targeted anticancer agents due to their high selectivity and potency against carbonic anhydrase IX, which is a validated drug target for cancer treatment (Lolak et al., 2019).

Anticancer Activity and Apoptosis Induction Novel benzenesulfonamide derivatives with triazine structures have been synthesized and shown to exhibit cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. Certain derivatives have significantly contributed to anticancer activity, highlighting their role in inducing apoptosis and potentially serving as a basis for developing new therapeutic agents (Żołnowska et al., 2016).

Metabolic Pathways and Herbicide Selectivity The metabolism of chlorsulfuron, a compound structurally similar to the one , by plants provides a biological basis for the selectivity of certain herbicides. This understanding helps in the development of herbicides that are selective towards weeds without harming crops, thereby enhancing agricultural productivity (Sweetser et al., 1982).

Enzyme Inhibition for Disease Management Sulfonylurea and triazine derivatives have been explored for their ability to inhibit various enzymes, including carbonic anhydrases and tyrosinases. These enzymes are involved in numerous physiological and pathological processes, such as glaucoma, epilepsy, obesity, cancer, and pigmentation disorders. By targeting these enzymes, researchers aim to develop new treatments for these conditions (Garaj et al., 2005).

Safety and Hazards

DMTMM can cause damage to the skin and eyes and may be toxic if ingested. Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using DMTMM .

Future Directions

The future directions of DMTMM and similar compounds could involve further exploration of their use in the synthesis of various carboxylic functional groups. Their potential applications in peptide synthesis and other areas of organic chemistry could also be investigated .

Properties

IUPAC Name

3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-5-3-4-8(13)6-9/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGORUYFGLXUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.